An In-Depth Technical Guide to 1-Methylphenazine 5-Oxide (CAS 14202-95-0)
An In-Depth Technical Guide to 1-Methylphenazine 5-Oxide (CAS 14202-95-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenazine N-Oxide Scaffold
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms and also synthesized chemically.[1][2] Their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[2] The introduction of an N-oxide functionality to the phenazine core can modulate these biological activities and alter the physicochemical properties of the molecule, such as increasing water solubility or modifying its redox potential.[3] This often enhances their potential as therapeutic agents or prodrugs.[3]
1-Methylphenazine 5-oxide belongs to this promising class of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied phenazine N-oxides allows for informed postulations regarding its synthesis, properties, and biological potential. This guide will provide a comprehensive overview of 1-methylphenazine 5-oxide, drawing on data from closely related analogs to offer a predictive yet scientifically grounded perspective for researchers.
Chemical Structure and Synthesis
The foundational structure of 1-methylphenazine 5-oxide is the tricyclic phenazine core, with a methyl group at the 1-position and an oxygen atom coordinated to one of the nitrogen atoms.
Diagram: Chemical Structure of 1-Methylphenazine 5-Oxide
Caption: Key identifiers for 1-methylphenazine 5-oxide.
Proposed Synthesis Workflow: N-Oxidation of 1-Methylphenazine
A common and effective method for the synthesis of phenazine N-oxides is the direct oxidation of the parent phenazine. This can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a frequently employed system.
Caption: Proposed workflow for the synthesis of 1-methylphenazine 5-oxide.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for the N-oxidation of similar heterocyclic compounds.
Materials:
-
1-Methylphenazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methylphenazine in a suitable volume of glacial acetic acid.
-
Addition of Oxidant: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction temperature.
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Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
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Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.
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Drying: Dry the crude product under vacuum.
-
Purification: For further purification, recrystallize the crude 1-methylphenazine 5-oxide from a suitable solvent, such as ethanol.
Characterization: The structure of the synthesized 1-methylphenazine 5-oxide can be confirmed using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl group and the aromatic protons, with expected shifts in the aromatic region due to the electron-withdrawing effect of the N-oxide group compared to the parent 1-methylphenazine.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of 1-methylphenazine 5-oxide (210.23 g/mol ).
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IR Spectroscopy: The IR spectrum is expected to show a characteristic N-O stretching vibration.[3]
Physicochemical Properties
| Property | Predicted Value for 1-Methylphenazine 5-Oxide (based on Phenazine 5-Oxide) | Reference Compound: Phenazine 5-Oxide (CAS 304-81-4) |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₂H₈N₂O |
| Molecular Weight | 210.23 g/mol | 196.20 g/mol [4] |
| Appearance | Expected to be a crystalline solid | Crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in organic solvents |
| XLogP3-AA | Expected to be slightly higher than 1.6 | 1.6[4] |
| Hydrogen Bond Donors | 0 | 0[4] |
| Hydrogen Bond Acceptors | 2 | 2[4] |
Biological Activity and Potential Applications
Phenazine N-oxides are a class of compounds with a broad spectrum of biological activities.[2] While 1-methylphenazine 5-oxide has not been extensively studied, its potential bioactivity can be inferred from related molecules.
Antimicrobial Activity
Many phenazine derivatives, including those with N-oxide functionalities, exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][5] 5-Methyl-phenazine-1-carboxylic acid, a related compound, has shown potent antimicrobial effects.[1] The N-oxide moiety can enhance this activity, suggesting that 1-methylphenazine 5-oxide could be a promising candidate for the development of new antimicrobial agents.
Anticancer and Cytotoxic Properties
Phenazine N-oxides have garnered considerable attention for their potential as anticancer agents.[6] Their cytotoxicity is often linked to their ability to undergo bioreduction, particularly in the hypoxic environments characteristic of solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[6][7]
Proposed Mechanism of Cytotoxic Action
The cytotoxic effects of phenazine N-oxides are believed to be mediated through a redox-cycling mechanism that induces oxidative stress.
Caption: Generalized pathway for phenazine N-oxide-induced cytotoxicity.
This proposed mechanism involves the enzymatic reduction of the N-oxide to a radical anion. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide radical and regenerating the parent N-oxide. This redox cycling leads to an accumulation of ROS, causing cellular damage and triggering apoptosis.
Safety and Handling
While a specific safety data sheet (SDS) for 1-methylphenazine 5-oxide is not widely available, the safety precautions for the closely related phenazine 5-oxide should be followed. Phenazine 5-oxide is classified as a skin, eye, and respiratory irritant.[4]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Avoid inhalation of dust or vapors.[10]
-
In case of contact, wash the affected area thoroughly with water.[10][11]
Conclusion
1-Methylphenazine 5-oxide is a compound with significant, albeit largely unexplored, potential. Based on the well-documented properties of the phenazine N-oxide class of molecules, it is reasonable to predict that this compound possesses interesting biological activities, particularly as an antimicrobial and cytotoxic agent. The synthetic route to this compound is expected to be straightforward via the oxidation of 1-methylphenazine.
Further research is warranted to isolate and characterize 1-methylphenazine 5-oxide, determine its precise physicochemical properties, and evaluate its biological activity in various assays. Such studies will be crucial in unlocking the full potential of this and other related phenazine N-oxides in the fields of medicinal chemistry and drug development.
References
- Kennedy, R. K., Naik, P. R., Veena, V., Lakshmi, B. S., Lakshmi, P., Krishna, R., & Sakthivel, N. (2015). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities.
- Podgorski, I., et al. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central.
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MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Retrieved from [Link]
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MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
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RSC Publishing. (n.d.). Photochemical synthesis of phenazine N-oxide. Retrieved from [Link]
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- National Center for Biotechnology Information. (2021, April 19). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. PubMed.
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ResearchGate. (n.d.). Selective hypoxia cytotoxins derived from N‐oxides. Compounds A and B... Retrieved from [Link]
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Semantic Scholar. (2024, October 9). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]
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(n.d.). Safety Data Sheet. Retrieved from [Link]
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(n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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(2019, June 21). SAFETY DATA SHEET. Retrieved from [Link]
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MDPI. (n.d.). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]
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ResearchGate. (2024, October 3). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]
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